
N,N'-bis(3,3-diethoxypropyl)butane-1,4-diamine;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis(3,3-diethoxypropyl)butane-1,4-diamine;nitric acid is a chemical compound with the molecular formula C18H42N4O10. . This compound is characterized by its unique structure, which includes two diethoxypropyl groups attached to a butane-1,4-diamine backbone, and it forms a nitrate salt with nitric acid.
Métodos De Preparación
The synthesis of N,N’-bis(3,3-diethoxypropyl)butane-1,4-diamine;nitric acid typically involves the reaction of 1,4-butanediamine with 3,3-diethoxypropyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with nitric acid to form the nitrate salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N,N’-bis(3,3-diethoxypropyl)butane-1,4-diamine;nitric acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N’-bis(3,3-diethoxypropyl)butane-1,4-diamine;nitric acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving the interaction of amines with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N’-bis(3,3-diethoxypropyl)butane-1,4-diamine;nitric acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s diethoxypropyl groups may facilitate its binding to specific sites, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
N,N’-bis(3,3-diethoxypropyl)butane-1,4-diamine;nitric acid can be compared with other similar compounds such as:
N,N’-bis(3,4-dimethoxybenzylidene)butane-1,4-diamine: This compound has a similar but distinct structure, with dimethoxybenzylidene groups instead of diethoxypropyl groups.
N,N’-bis-trityl-butane-1,4-diamine: Another related compound with trityl groups attached to the butane-1,4-diamine backbone. The uniqueness of N,N’-bis(3,3-diethoxypropyl)butane-1,4-diamine;nitric acid lies in its specific functional groups and their effects on its chemical and biological properties.
Propiedades
Número CAS |
41365-82-6 |
|---|---|
Fórmula molecular |
C18H42N4O10 |
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
N,N'-bis(3,3-diethoxypropyl)butane-1,4-diamine;nitric acid |
InChI |
InChI=1S/C18H40N2O4.2HNO3/c1-5-21-17(22-6-2)11-15-19-13-9-10-14-20-16-12-18(23-7-3)24-8-4;2*2-1(3)4/h17-20H,5-16H2,1-4H3;2*(H,2,3,4) |
Clave InChI |
YQZBUFGLBLAANZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CCNCCCCNCCC(OCC)OCC)OCC.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


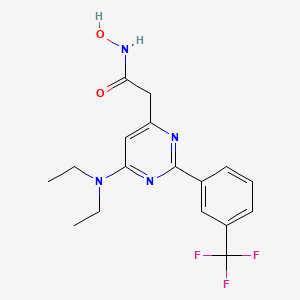

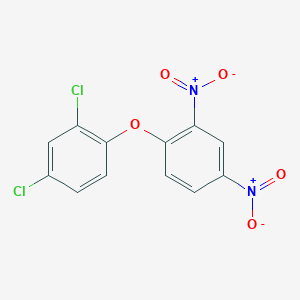
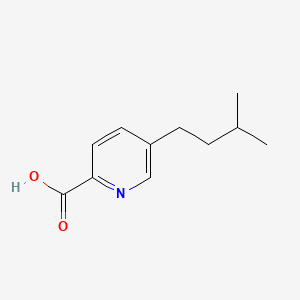
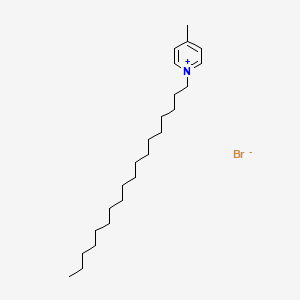
![Bicyclo[4.2.0]octa-1,5-diene](/img/structure/B14658508.png)
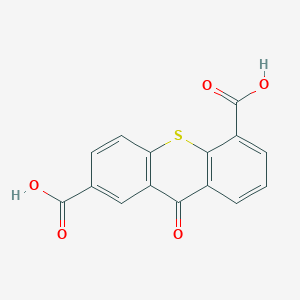


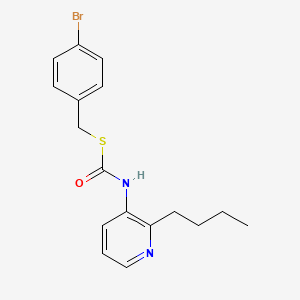
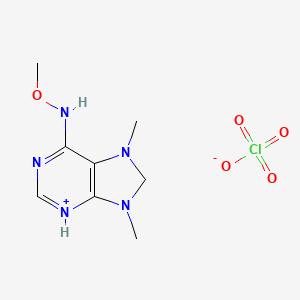
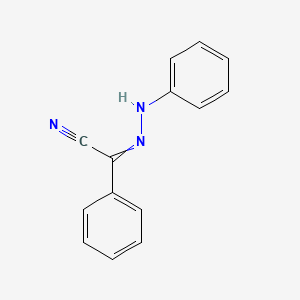
![8-[Bis(2-chloroethyl)amino]-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14658562.png)

